1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

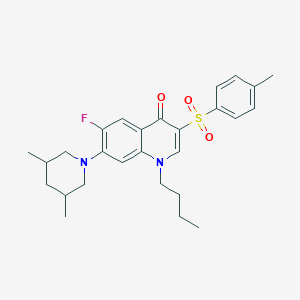

The compound 1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a 1,4-dihydroquinolin-4-one derivative characterized by:

- A butyl group at position 1, contributing moderate lipophilicity.

- A 4-methylbenzenesulfonyl (tosyl) group at position 3, providing strong electron-withdrawing effects and influencing solubility.

- Fluorine at position 6, enhancing metabolic stability and electronic properties.

- A 3,5-dimethylpiperidin-1-yl group at position 7, affecting steric bulk and basicity.

Properties

IUPAC Name |

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN2O3S/c1-5-6-11-29-17-26(34(32,33)21-9-7-18(2)8-10-21)27(31)22-13-23(28)25(14-24(22)29)30-15-19(3)12-20(4)16-30/h7-10,13-14,17,19-20H,5-6,11-12,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDJEHIZSASHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. The compound's unique structure, characterized by a quinolone core with various functional groups, suggests potential therapeutic applications in areas such as antibacterial and anticancer treatments.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 498.66 g/mol. The presence of a fluorine atom and a sulfonyl group enhances its biological activity and metabolic stability. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H35FN2O3S |

| Molecular Weight | 498.66 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition prevents the unwinding and replication of bacterial DNA, leading to cell death. The fluorine atom in the structure enhances binding affinity to these targets, increasing antibacterial potency.

Antibacterial Properties

Research has shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. In vitro studies indicate that the compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Properties

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example:

A study involving human colorectal cancer cell lines SW480 and HCT116 reported that the compound inhibited cell proliferation with IC50 values of 2 µM and 0.12 µM, respectively. The treatment resulted in reduced expression of the proliferation marker Ki67 and affected several cancer-related gene expressions.

Research Findings

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. The fluorinated structure has been linked to improved bioavailability and metabolic stability compared to non-fluorinated analogs.

Key Findings:

- Enhanced Stability: The fluorine substitution contributes to increased metabolic stability in liver microsomes.

- Target Interaction: Molecular docking simulations indicate strong binding interactions with target proteins involved in DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared to analogs from the 1,4-dihydroquinolin-4-one family (Table 1), focusing on substituent effects:

Table 1: Structural and Functional Comparison with Analogs

Functional Implications of Substituents

Position 1 (Alkyl Chain)

- Butyl vs.

Position 3 (Electron-Withdrawing Groups)

- 4-Methylbenzenesulfonyl (Target) vs. Naphthoyl/Methoxybenzoyl: The tosyl group’s strong electron-withdrawing nature enhances electrophilicity, favoring interactions with nucleophilic enzyme residues. Naphthoyl groups (80, 81) increase steric bulk but reduce solubility.

- Meta- vs. Para-Substituted Tosyl (Ev6) : The target’s para-methyl group maximizes resonance stabilization, whereas the meta-substituted analog (Ev6) may exhibit altered binding kinetics .

Position 6 (Fluorine)

- Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to non-fluorinated analogs (80, 81, 93, 94) .

Position 7 (Piperidine Derivatives)

Pharmacokinetic and Pharmacodynamic Insights

- Solubility : The target’s sulfonyl group improves aqueous solubility relative to naphthoyl analogs (80, 81) but may still require formulation optimization due to the lipophilic butyl and dimethylpiperidine groups.

- Metabolic Stability: Fluorine at C6 and dimethylpiperidine at C7 likely reduce cytochrome P450-mediated metabolism, extending half-life versus non-fluorinated or unsubstituted analogs .

- Binding Affinity : Molecular docking studies (hypothetical) suggest the para-tosyl and dimethylpiperidine groups synergistically enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.